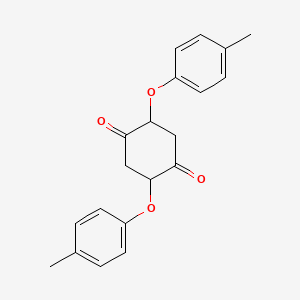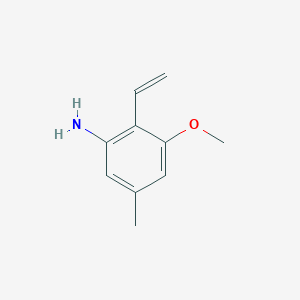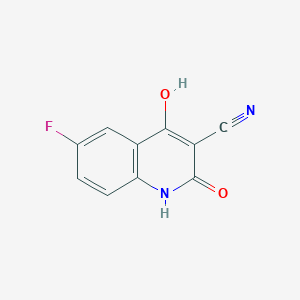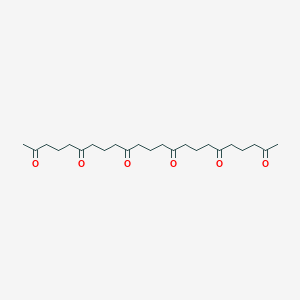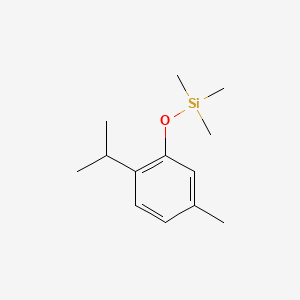
3-Methyl-dibenzofuran-1,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-dibenzofuran-1,7-diol is a chemical compound belonging to the class of dibenzofurans, which are tricyclic systems resulting from the fusion of a benzofuran and a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-dibenzofuran-1,7-diol typically involves the formation of the dibenzofuran nucleus through various methods. One common approach is the cyclization of diarylether derivatives, which involves creating the C–O bond of the furan ring . Another method includes the use of Friedel-Crafts reaction conditions followed by reductive desulfurization .
Industrial Production Methods
Industrial production of dibenzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-dibenzofuran-1,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the dibenzofuran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted dibenzofurans, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Methyl-dibenzofuran-1,7-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Methyl-dibenzofuran-1,7-diol involves its interaction with various molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interact with cellular enzymes and receptors, leading to the modulation of biochemical pathways. For example, its antioxidant properties are linked to its ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzofuran: The parent compound of 3-Methyl-dibenzofuran-1,7-diol, known for its industrial and environmental significance.
3-Hydroxy-dibenzofuran: A hydroxylated derivative with similar biological activities.
3-Methyl-dibenzofuran: A methylated derivative with distinct chemical properties.
Uniqueness
This compound is unique due to the presence of both methyl and hydroxyl groups on the dibenzofuran core, which enhances its reactivity and potential biological activities. This combination of functional groups allows for a wide range of chemical modifications and applications .
Propiedades
Fórmula molecular |
C13H10O3 |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
3-methyldibenzofuran-1,7-diol |
InChI |
InChI=1S/C13H10O3/c1-7-4-10(15)13-9-3-2-8(14)6-11(9)16-12(13)5-7/h2-6,14-15H,1H3 |
Clave InChI |
LMJXHHYWVNLNNQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C3=C(C=C(C=C3)O)OC2=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Methoxy-phenoxy)-ethyl]-1h-indole-4-carboxylic acid](/img/structure/B13942918.png)

